molecular formula C13H12BrNO2 B8120247 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid

Cat. No.: B8120247
M. Wt: 294.14 g/mol
InChI Key: QZROBMPAWHKKKU-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropylmethyl group at the 1st position, and a carboxylic acid group at the 4th position of the indole ring. The unique structure of this compound makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid typically involves multiple steps. One common method includes the bromination of an indole precursor followed by the introduction of the cyclopropylmethyl group and the carboxylation at the 4th position. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry: 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its anticancer, anti-inflammatory, and antimicrobial activities. The presence of the bromine atom and the carboxylic acid group can enhance its binding affinity to biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and functional groups make it suitable for applications in polymer chemistry and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and the carboxylic acid group enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    6-Bromo-1-cyclopropylmethyl-1H-indazole-4-carboxylic acid: Similar structure but with an indazole core instead of indole.

    6-Bromo-1-methyl-1H-indole-4-carboxylic acid: Lacks the cyclopropylmethyl group.

    1-Cyclopropylmethyl-1H-indole-4-carboxylic acid: Lacks the bromine atom.

Uniqueness: 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid is unique due to the combination of the bromine atom, cyclopropylmethyl group, and carboxylic acid group on the indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-1-(cyclopropylmethyl)indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-9-5-11(13(16)17)10-3-4-15(12(10)6-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZROBMPAWHKKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=C(C=C32)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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